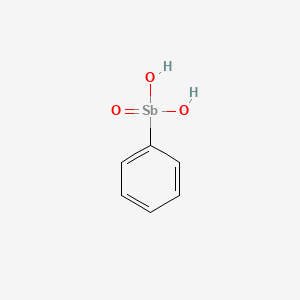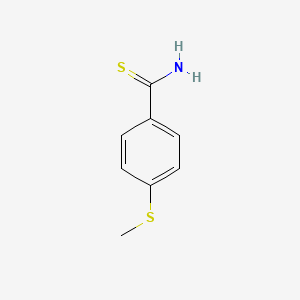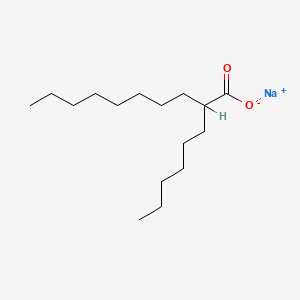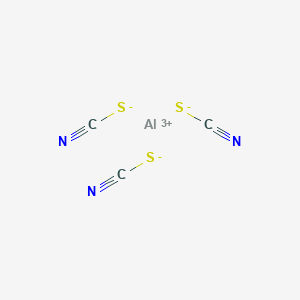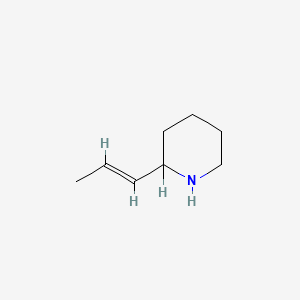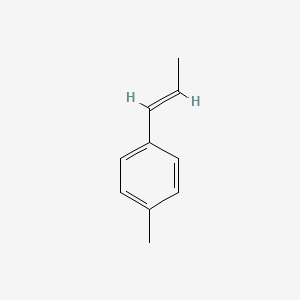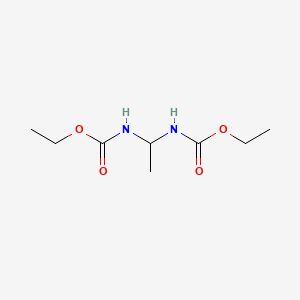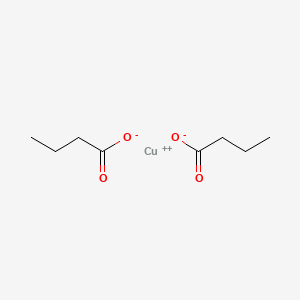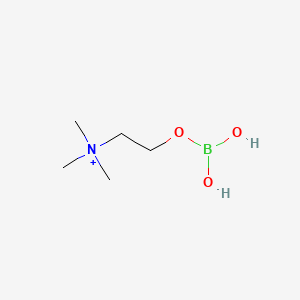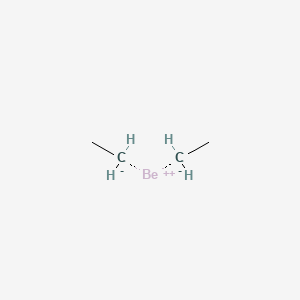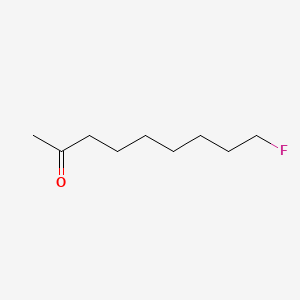
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)-
Overview
Description
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- is a heterocyclic compound with the molecular formula C10H10N6S It is known for its unique structure, which includes a pyrimidine ring substituted with amino groups and a phenyl diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- typically involves the reaction of 2,4-diaminopyrimidine with a diazonium salt derived from aniline. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl group. The process can be summarized as follows:
Formation of Diazonium Salt: Aniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,4-diaminopyrimidine under controlled pH conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidinethione derivatives.
Scientific Research Applications
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- involves its interaction with specific molecular targets. In the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. This inhibition disrupts the bacterial cell’s ability to replicate and survive.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many anti-tubercular agents.
4(3H)-Pyrimidinone, 2,6-diamino-5-(2-phenyldiazenyl)-: A closely related compound with similar properties but differing in the oxygen atom replacing sulfur.
Uniqueness
4(3H)-Pyrimidinethione, 2,6-diamino-5-(2-phenyldiazenyl)- is unique due to the presence of the thione group, which imparts distinct electronic properties and reactivity compared to its oxygen analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,6-diamino-5-phenyldiazenyl-1H-pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6S/c11-8-7(9(17)14-10(12)13-8)16-15-6-4-2-1-3-5-6/h1-5H,(H5,11,12,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDHIRSUYWIZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC(=NC2=S)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


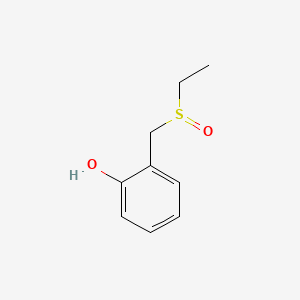
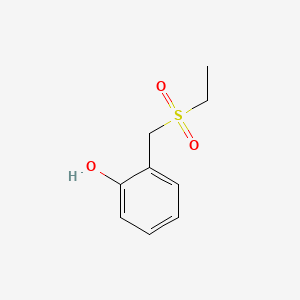
![Phosphonic acid, [(4-ethenylphenyl)methyl]-](/img/structure/B3343487.png)
